5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol
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Overview
Description
5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a hydroxyl group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the methylamino group.
Chlorination: Addition of a chlorine atom to the aromatic ring.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine.
Scientific Research Applications
5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxyacetophenone: Similar structure but lacks the methylamino group.
3-Hydroxy-4-methylphenylamine: Similar structure but lacks the chlorine atom.
2-Methyl-4-chlorophenol: Similar structure but lacks the hydroxyl group on the aromatic ring.
Uniqueness
5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23ClN2O2 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-[[4-chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-3-5-16(9-21(14)26)12-24-19-8-7-18(23)11-20(19)25-13-17-6-4-15(2)22(27)10-17/h3-11,24-27H,12-13H2,1-2H3 |
InChI Key |
WNTAQMQIZGJASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)NCC3=CC(=C(C=C3)C)O)O |
Origin of Product |
United States |
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